molecular formula C25H36N4O3 B2867065 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-38-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2867065
CAS No.: 921924-38-1
M. Wt: 440.588
InChI Key: NWNARXJSITVWFR-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H36N4O3 and its molecular weight is 440.588. The purity is usually 95%.
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Scientific Research Applications

Enamine Chemistry and Synthesis

  • Synthesis of α,β-Unsaturated Aldehydes: Carlsson and Lawesson (1982) described the transformation of cyclohexanone and its derivatives into enaminones and further reduction to yield α,β-unsaturated aldehydes and alcohols, illustrating the compound's utility in synthetic organic chemistry (Carlsson & Lawesson, 1982).

Molecular Structure and Analysis

  • Oxime Derivatives: Dinçer et al. (2005) investigated two oxime derivatives containing morpholin groups, emphasizing the structural analysis of cyclobutane rings and their interactions, highlighting the compound's role in crystallography and molecular architecture (Dinçer et al., 2005).

Pharmacological Applications

  • Neurokinin-1 Receptor Antagonism: Harrison et al. (2001) synthesized an orally active, water-soluble neurokinin-1 receptor antagonist, demonstrating its effectiveness in pre-clinical tests for emesis and depression, showing the therapeutic potential of related compounds (Harrison et al., 2001).

Chemical Reactivity and Transformations

  • Nucleophilic Behavior of Morpholino Ethenes: Ferri, Pitacco, and Valentin (1978) explored the nucleophilic behavior of morpholinoenamines, providing insights into their chemical reactivity and interactions with various reagents, contributing to understanding the chemical properties of morpholino derivatives (Ferri et al., 1978).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O3/c1-28-12-10-21-17-20(7-8-22(21)28)23(29-13-15-32-16-14-29)18-27-25(31)24(30)26-11-9-19-5-3-2-4-6-19/h5,7-8,17,23H,2-4,6,9-16,18H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNARXJSITVWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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